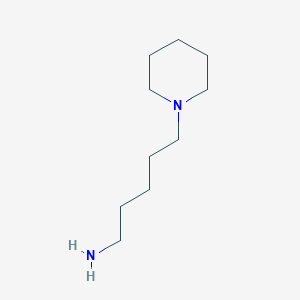
5-(Piperidin-1-yl)pentan-1-amine
概要
説明
5-(Piperidin-1-yl)pentan-1-amine is an organic compound with the empirical formula C10H22N2 . It has a molecular weight of 170.30 . The compound is a solid in its pure form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 5-(Piperidin-1-yl)pentan-1-amine, is a significant area of research in organic chemistry . One method involves the use of amines with cyclic ketones and aldehydes in a [5 + 1] aza-Sakurai cyclization . This process includes an intermolecular reaction of imine formation through condensation, followed by intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 5-(Piperidin-1-yl)pentan-1-amine consists of a piperidine ring attached to a pentyl chain . The piperidine ring is a six-membered heterocycle containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .科学的研究の応用
Catalytic Activity
5-(Piperidin-1-yl)pentan-1-amine has been studied for its catalytic activity in chemical reactions. For instance, its dehydration over rare earth oxides has been investigated, revealing that basic rare earth oxides with a cubic bixbyite structure catalyze the conversion of 5-amino-1-pentanol to produce 4-penten-1-amine at high temperatures (Ohta, Yamada, & Sato, 2016).
Chemical Synthesis and Reactions
Research has focused on the formation and conversion of compounds related to 5-(Piperidin-1-yl)pentan-1-amine. One study demonstrated the formation of piperidine from lysine in glucose reaction mixtures, highlighting a potential mechanism for the synthesis of piperidine derivatives (Nikolov & Yaylayan, 2010). Additionally, vapor-phase synthesis of piperidine has been explored over various oxide catalysts, including SiO2, which selectively produced piperidine at 300°C (Tsuchiya et al., 2018).
Corrosion Inhibition
Piperidine derivatives, including compounds related to 5-(Piperidin-1-yl)pentan-1-amine, have been studied for their potential as corrosion inhibitors. A study investigated the interaction of piperine derivatives with iron surfaces, finding that these compounds could act as green corrosion inhibitors (Belghiti et al., 2018).
Pharmaceutical and Biomedical Research
This compound has also been studied in the context of pharmaceutical and biomedical research. For example, it has been used in the synthesis of aminopyrimidine series of 5-HT1A partial agonists, showing potential as a novel agonist (Dounay et al., 2009). Additionally, its derivatives have been evaluated in the context of inhibiting influenza A virus activity (Fytas et al., 2010).
Materials Science
In materials science, 5-(Piperidin-1-yl)pentan-1-amine derivatives have been explored for their properties. For instance, the synthesis and characterization of piperine derivatives, as well as their potential applications, were studied (Ezawa et al., 2020).
Safety And Hazards
将来の方向性
Piperidine derivatives, including 5-(Piperidin-1-yl)pentan-1-amine, continue to be a significant area of research due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods, exploring new chemical reactions, and investigating their potential therapeutic applications .
特性
IUPAC Name |
5-piperidin-1-ylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXENHTLQNXTYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-yl)pentan-1-amine | |
CAS RN |
70403-69-9 | |
| Record name | 5-(piperidin-1-yl)pentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2808909.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)
![4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2808916.png)
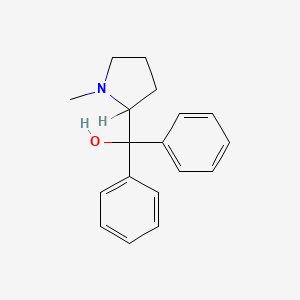
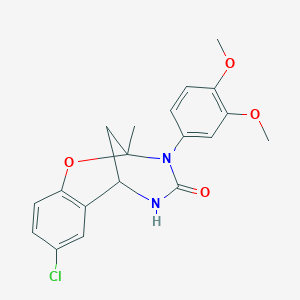
![1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2808920.png)
![2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide](/img/structure/B2808921.png)
![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2808922.png)
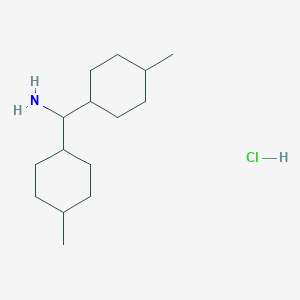
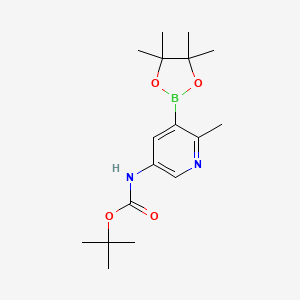
![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)
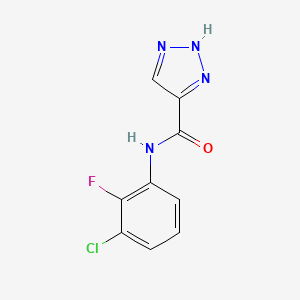
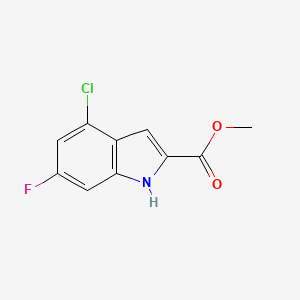
![N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2808930.png)